1,4-Bis(4-methoxybenzoyl)piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
[4-(4-methoxybenzoyl)piperazin-1-yl]-(4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-25-17-7-3-15(4-8-17)19(23)21-11-13-22(14-12-21)20(24)16-5-9-18(26-2)10-6-16/h3-10H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNXDHDZKCBZCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,4 Bis 4 Methoxybenzoyl Piperazine
Established Synthetic Pathways
The most common and direct route to 1,4-Bis(4-methoxybenzoyl)piperazine is the N-acylation of piperazine (B1678402). This approach is favored for its efficiency and the ready availability of the starting materials.
Direct N-Acylation of Piperazine with 4-Methoxybenzoyl Chloride
The reaction of piperazine with 4-methoxybenzoyl chloride is a classic example of a Schotten-Baumann reaction, a widely used method for the synthesis of amides from amines and acyl chlorides. In this reaction, the nucleophilic nitrogen atoms of piperazine attack the electrophilic carbonyl carbon of 4-methoxybenzoyl chloride, leading to the formation of the di-acylated product and hydrochloric acid as a byproduct. nih.govevitachem.com
This acylation is typically carried out in aprotic solvents to prevent the hydrolysis of the acyl chloride. evitachem.com Common solvent systems include:
Tetrahydrofuran (B95107) (THF): Anhydrous THF is frequently used as a solvent for this reaction. nih.govresearchgate.net
Dichloromethane (DCM): DCM is another suitable aprotic solvent.
Toluene: Toluene can also be employed as the reaction medium. unesp.br
Dimethylformamide (DMF): In some cases, DMF is used, particularly when aiming for higher reaction temperatures. csu.edu.aunih.gov
The choice of solvent can influence the reaction rate and the ease of product isolation.
To neutralize the hydrochloric acid generated during the reaction, a base is required. The presence of a base is crucial to drive the reaction to completion by preventing the protonation of the piperazine, which would render it non-nucleophilic. Common bases used include:
Triethylamine (B128534) (Et₃N): A tertiary amine that acts as an acid scavenger. nih.govresearchgate.netnih.gov
Potassium Carbonate (K₂CO₃): An inorganic base that is effective in these reactions. unesp.brcsu.edu.aunih.gov
Stoichiometrically, two equivalents of 4-methoxybenzoyl chloride are required for every one equivalent of piperazine to achieve di-acylation. An excess of the acylating agent is sometimes used to ensure complete conversion. The amount of base is typically at least two equivalents to neutralize all the generated HCl.
The yield and purity of this compound can be optimized by controlling various reaction parameters:
Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature or heated to ensure completion. nih.govresearchgate.net Some procedures may utilize elevated temperatures, such as 60–80°C, to balance the reaction rate and minimize the formation of side products.
Reaction Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions employed. nih.govgoogle.com Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time. nih.gov
Table 1: Summary of Reaction Parameters for the Synthesis of this compound via Direct N-Acylation
| Parameter | Conditions | Sources |
| Solvent | Tetrahydrofuran (THF), Dichloromethane (DCM), Toluene, Dimethylformamide (DMF) | nih.govevitachem.comresearchgate.netunesp.brcsu.edu.aunih.gov |
| Base | Triethylamine (Et₃N), Potassium Carbonate (K₂CO₃) | nih.govresearchgate.netunesp.brcsu.edu.aunih.gov |
| Temperature | 0 °C to Room Temperature, or 60-80 °C | nih.govresearchgate.net |
| Reaction Time | Several hours to overnight | nih.govgoogle.com |
Alternative Synthetic Approaches and Precursors
While direct acylation with 4-methoxybenzoyl chloride is the most straightforward method, alternative strategies can be employed, often starting from different precursors or utilizing different reaction types.
Classic strategies for forming 1,4-disubstituted piperazines often rely on stepwise nucleophilic substitution reactions. researchgate.net This can involve reacting piperazine with a suitable electrophile. For the synthesis of this compound, this would still fundamentally involve the piperazine acting as the nucleophile.
An alternative perspective on nucleophilic substitution could involve preparing a monosubstituted piperazine first, such as 1-(4-methoxybenzoyl)piperazine, and then introducing the second 4-methoxybenzoyl group in a subsequent step. evitachem.com However, for a symmetrical product like this compound, the one-pot di-acylation is generally more efficient.
Another approach involves the reaction of piperazine with 4-methoxybenzyl halides under basic conditions, which would yield 1,4-bis(4-methoxybenzyl)piperazine, a related but structurally distinct compound.
Utilizing 1,4-Disubstituted Piperazine Precursors
A common and direct approach to synthesizing this compound involves the acylation of piperazine with an appropriate benzoyl derivative.
One established method involves the reaction of piperazine with 4-methoxybenzoyl chloride. oregonstate.edu This reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The use of a suitable solvent, like benzene (B151609), facilitates the reaction. oregonstate.edu
In a similar vein, N,N'-bis(4-methoxybenzoyl)piperazine can be prepared from anisic acid, which eliminates the need for an initial synthesis step of the acid chloride. oregonstate.edu Another approach involves the reaction of 1-[bis(4-methoxyphenyl)methyl]piperazine with a cinnamic acid chloride derivative in the presence of triethylamine in a solvent like dichloromethane. ajol.info This method highlights the versatility of using substituted piperazines as starting materials for more complex structures.
The synthesis of related 1,4-disubstituted piperazine-2,5-dione derivatives has been achieved by reacting a 1-substituted piperazine-2,5-dione with 4-methoxybenzoyl chloride in the presence of triethylamine and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in dichloromethane. nih.gov Although this produces a piperazine-2,5-dione and not a simple piperazine, the fundamental acylation step is analogous.
Table 1: Examples of Reactions Utilizing 1,4-Disubstituted Piperazine Precursors
| Piperazine Precursor | Reagent | Base | Solvent | Product | Reference |
| Piperazine | 4-Methoxybenzoyl chloride | Pyridine | Benzene | N,N'-Bis(4-methoxybenzoyl)piperazine | oregonstate.edu |
| 1-[Bis(4-methoxyphenyl)methyl]piperazine | (E)-3-(4-chlorophenyl)acrylic acid chloride | Triethylamine | Dichloromethane | (E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)prop-2-en-1-one | ajol.info |
| 1-(3,5-Dimethoxyphenyl)piperazine-2,5-dione | 4-Methoxybenzoyl chloride | Triethylamine, DMAP | Dichloromethane | 1-(3,5-Dimethoxyphenyl)-4-(4-methoxybenzoyl)piperazine-2,5-dione | nih.gov |
Novel Synthetic Route Development
Recent research has focused on developing more efficient, environmentally friendly, and versatile methods for the synthesis of piperazine derivatives.
While many syntheses of disubstituted piperazines rely on catalysts, some catalyst-free methods have been developed. For instance, a three-component reaction involving polyfluoroalkyl peroxides, triethylenediamine (DABCO), and 1,2-dichloroethane (B1671644) (DCE) has been reported for the synthesis of structurally diverse piperazines. researchgate.net Although not directly applied to this compound, this approach demonstrates the potential for catalyst-free syntheses in this chemical space. The reaction proceeds through the in-situ generation of a reactive bicyclic quaternary ammonium (B1175870) salt. researchgate.net
Green chemistry principles are increasingly being applied to the synthesis of piperazine derivatives to reduce environmental impact. One notable example is the use of natural treated clays, such as Maghnite-H+, as an environmentally friendly catalyst for the synthesis of 1,4-bis(methacryloyl)piperazine in bulk (without a solvent). researchgate.net This heterogeneous catalysis approach simplifies product purification and minimizes waste. The subsequent anionic polymerization of the monomer was also achieved using a clay-based catalyst (Maghnite-Na+). researchgate.net While this specific example leads to a polymer, the initial monomer synthesis highlights a green approach that could potentially be adapted for the synthesis of this compound.
Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. acs.orgnih.gov The synthesis of various heterocyclic compounds, including piperazine derivatives, has been successfully demonstrated using flow chemistry techniques. acs.orgbeilstein-journals.org For instance, the synthesis of a key intermediate for the HIV maturation inhibitor BMS-955176 was achieved through a continuous-flow process, which minimized the handling of toxic intermediates and facilitated scaling up. beilstein-journals.org While a specific flow chemistry synthesis for this compound is not explicitly detailed in the provided context, the principles of flow chemistry, such as the use of packed-bed microreactors and precise control over reaction parameters, could be applied to its synthesis. nih.gov This could involve pumping a solution of piperazine and 4-methoxybenzoyl chloride through a heated reactor coil, potentially with a solid-supported base to facilitate the reaction and purification.
Purification and Isolation Techniques for High Purity
Obtaining high-purity this compound is crucial for its potential applications. Various purification techniques are employed to remove impurities and isolate the final product.
Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization. For piperazine derivatives, a mixture of solvents is often used. For example, the final purification of 1-(3-bromo-4-methoxybenzyl)-4-cyclohexylpiperazine (B6066330) can be achieved via recrystallization from an ethanol (B145695)/water mixture. The crude product of N,N'-bis(2-hydroxybenzoyl)ethylenediamine was purified by dissolving it in ethanol and then precipitating it by adding water. oregonstate.edu
In the context of purifying piperazine itself, a method involving the formation of piperazine diacetate by adding acetic acid to an acetone (B3395972) solution of impure piperazine has been described. google.com The precipitated salt can then be filtered and washed with acetone to yield a pure crystalline material. google.com While this applies to the parent piperazine, the principle of salt formation and subsequent recrystallization can be a powerful purification strategy.
Table 2: Recrystallization Solvents for Piperazine Derivatives
| Compound | Recrystallization Solvent(s) | Reference |
| 1-(3-bromo-4-methoxybenzyl)-4-cyclohexylpiperazine | Ethanol/Water | vulcanchem.com |
| N,N'-bis(2-hydroxybenzoyl)ethylenediamine | Ethanol/Water | oregonstate.edu |
| Piperazine (via diacetate salt) | Acetone | google.com |
Chromatographic Separation Techniques
Chromatographic techniques are fundamental for the purification and analysis of synthetic products in organic chemistry. For derivatives of piperazine, including this compound, methods such as column chromatography and thin-layer chromatography (TLC) are crucial for isolating the target compound from reaction mixtures and verifying its purity. High-performance liquid chromatography (HPLC) also serves as a powerful tool for both analytical and preparative-scale separations.
Thin-layer chromatography is widely employed to monitor the progress of synthesis reactions involving piperazine derivatives. derpharmachemica.commdpi.com It allows for the rapid, qualitative assessment of the presence of starting materials, intermediates, and the final product. For instance, in the synthesis of related piperazine compounds, TLC was used to determine the completion of the reaction before proceeding with work-up and purification. derpharmachemica.commdpi.comnih.gov
Column chromatography is the most common method for the preparative purification of piperazine-based compounds. derpharmachemica.commdpi.comnih.gov Silica gel is typically used as the stationary phase due to its effectiveness in separating compounds of moderate polarity. derpharmachemica.comnih.gov The choice of mobile phase, or eluent, is critical for achieving good separation. A mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297) or petroleum ether and ethyl acetate, is frequently used. mdpi.comnih.govnih.govajpp.in The polarity of the eluent is adjusted to control the elution rate of the compounds from the column. Research on compounds structurally similar to this compound demonstrates the utility of these solvent systems. For example, 1-(4-methoxybenzoyl)-4-(4-chlorobenzhydryl)piperazine was purified using a hexane:ethyl acetate mixture, while other derivatives have been successfully purified using petroleum ether-ethyl acetate or methanol-dichloromethane systems. derpharmachemica.commdpi.comnih.gov
The following table summarizes column chromatography conditions used for the purification of various piperazine derivatives, which are analogous to the purification of this compound.
Table 1: Column Chromatography Conditions for Piperazine Derivatives
| Compound | Stationary Phase | Mobile Phase (Eluent) | Reference |
|---|---|---|---|
| 1-(4-chlorobenzhydryl)piperazine (B1679854) derivatives | Silica Gel | Hexane:Ethyl Acetate (8:2) | mdpi.com |
| 1-(3,5-Dimethoxyphenyl)-4-(4-methoxybenzoyl)piperazine-2,5-dione | Silica Gel | Petroleum Ether:Ethyl Acetate (2:1) | nih.gov |
| tert-butyl 4-(3,4,5-trimethoxybenzoyl)piperazine-1-carboxylate | Silica Gel | 30% Ethyl Acetate in Hexane | derpharmachemica.com |
| Piperazin-1-yl(3,4,5-trimethoxyphenyl)methanone | Silica Gel | 3% Methanol (B129727) in Dichloromethane | derpharmachemica.com |
| Alkylated piperazine sulfonyl derivatives | Silica Gel | Petroleum Ether:Ethyl Acetate (7:3) | ajpp.in |
High-performance liquid chromatography (HPLC) offers higher resolution and is suitable for both analytical quantification and preparative isolation. sielc.comsielc.com For piperazine and its derivatives, reversed-phase HPLC methods are common. sielc.comsielc.com These methods can be scaled up for the purification of impurities during preparative separation. sielc.comsielc.com While specific preparative HPLC methods for this compound are not detailed, analytical methods for related compounds provide insight into potential conditions. These typically involve a C18 or other specialized reverse-phase column with a mobile phase consisting of an organic solvent like acetonitrile (B52724) or methanol and an aqueous buffer. sielc.comnih.govjocpr.com
Table 2: HPLC Conditions for Analysis of Piperazine Derivatives
| Compound(s) | Column Type | Mobile Phase | Detection | Reference |
|---|---|---|---|---|
| 1-(4-Methoxyphenyl)piperazine | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid | MS-compatible | sielc.com |
| Piperazine, 1,4-bis(4-nitrosophenyl)- | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid | MS-compatible | sielc.com |
| Piperazine (as NBD-Cl derivative) | Chiralpak IC | Acetonitrile, Methanol, Diethylamine (90:10:0.1) | UV (340 nm) | jocpr.com |
Advanced Structural Elucidation and Spectroscopic Characterization
Single-Crystal X-ray Diffraction Studies
While extensive crystallographic studies have been conducted on various substituted piperazine (B1678402) derivatives, a specific single-crystal X-ray structure for 1,4-Bis(4-methoxybenzoyl)piperazine has not been reported in the reviewed scientific literature. However, based on the wealth of data for closely related N,N'-diacylpiperazines and other piperazine derivatives, the expected solid-state structure can be reliably inferred. rsc.orgspectrabase.comresearchgate.netresearchgate.net
In the solid state, the central piperazine ring in symmetrically N,N'-disubstituted piperazines consistently adopts a chair conformation. spectrabase.comresearchgate.netbiointerfaceresearch.commdpi.com This conformation minimizes torsional and steric strain within the six-membered ring. The two 4-methoxybenzoyl substituents are expected to be attached to the nitrogen atoms and would occupy equatorial positions to reduce steric hindrance.
Specific bond lengths and angles for this compound are not available due to the absence of a crystal structure. However, data from analogous structures provide expected values. The C-N bonds of the amide group would exhibit partial double-bond character due to resonance, resulting in a shorter bond length than a typical C-N single bond. The geometry around the amide nitrogen atoms would be trigonal planar. For example, in the crystal structure of (E)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)prop-2-en-1-one, the C(sp²)-N bond length is noted to be significantly shorter than a typical C-C single bond due to conjugation. researchgate.net Torsion angles would define the orientation of the methoxybenzoyl groups relative to the piperazine ring.
In the absence of strong hydrogen bond donors like N-H or O-H groups, the intermolecular interactions in the crystal lattice of this compound would be dominated by weaker forces. It is anticipated that weak C-H···O hydrogen bonds would be a key interaction, where hydrogen atoms from the piperazine ring or the aromatic rings interact with the oxygen atoms of the carbonyl and methoxy (B1213986) groups. researchgate.net Such interactions are commonly observed in the crystal packing of related compounds. researchgate.net
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy reveals that this compound exhibits dynamic conformational behavior in solution. rsc.org This behavior arises from the restricted rotation around the amide C-N bonds, which have partial double-bond character. This restricted rotation, combined with the chair-to-chair interconversion of the piperazine ring, leads to temperature-dependent NMR spectra. rsc.org
At low temperatures (e.g., -10 °C), the interconversion between conformers is slow on the NMR timescale, resulting in distinct signals for chemically non-equivalent protons. rsc.org Specifically for symmetrically disubstituted piperazines, four separate signals for the eight piperazine ring protons are observed at low temperatures. rsc.org As the temperature increases, the rate of rotation and ring flipping increases, causing these separate signals to broaden and eventually coalesce into a single, time-averaged signal at higher temperatures (e.g., >25–30 °C). rsc.org
Precise, tabulated ¹H and ¹³C NMR data from a single, comprehensive source is limited. However, based on spectral figures and analysis of related compounds, a detailed assignment can be constructed. rsc.orgCurrent time information in Bangalore, IN.
¹H NMR Spectral Data
The ¹H NMR spectrum is characterized by signals from the 4-methoxybenzoyl groups and the piperazine ring. The aromatic protons typically appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methoxy protons give a sharp singlet, and the piperazine protons show complex, temperature-dependent signals as described previously.
Note: The chemical shifts for piperazine protons are highly dependent on temperature and solvent due to conformational dynamics. rsc.org
¹³C NMR Spectral Data
A complete, experimentally verified list of ¹³C NMR chemical shifts is not available in the reviewed literature. However, the expected chemical shift regions for each carbon can be predicted based on the functional groups present in the molecule and data from analogous structures. researchgate.netcompoundchem.com
Table of Mentioned Compounds
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful toolset for unambiguously determining the chemical structure of this compound by mapping out the connectivity of atoms within the molecule. Techniques such as COSY, HSQC, and HMBC provide detailed information beyond that available from a standard one-dimensional NMR spectrum. sdsu.eduustc.edu.cncolumbia.edu
Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would show correlations between the ortho- and meta-protons on the 4-methoxyphenyl (B3050149) rings. Specifically, the aromatic proton signal designated as H-2' would show a cross-peak with the H-3' signal, confirming their adjacent positions. Due to the symmetry of the molecule, the piperazine protons would likely appear as a set of complex, broadened signals at room temperature, which might resolve into distinct coupling networks at lower temperatures. rsc.orgresearchgate.net
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals directly to the carbon atoms to which they are attached. columbia.edu This is crucial for assigning the carbon signals in the ¹³C NMR spectrum. In the HSQC spectrum of this compound, each proton signal would have a corresponding cross-peak with its directly bonded carbon. For instance, the methoxy protons (-OCH₃) would correlate with the methoxy carbon, and the aromatic protons (H-2' and H-3') would correlate with their respective aromatic carbons (C-2' and C-3'). researchgate.netresearchgate.net
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is instrumental in piecing together the molecular skeleton. ustc.edu.cn Key HMBC correlations for confirming the structure would include:
A correlation from the methoxy protons to the C-4' carbon of the aromatic ring.
Correlations from the aromatic proton H-2' to the carbonyl carbon (C=O) and the C-4' carbon.
A crucial correlation from the piperazine ring protons (H-α) to the carbonyl carbon (C=O), confirming the amide linkage between the piperazine ring and the benzoyl groups.
These 2D NMR techniques, when used in combination, allow for the complete and unambiguous assignment of all proton and carbon signals, verifying the connectivity and stereochemistry of this compound.
Table 1: Expected 2D NMR Correlations for this compound
| Technique | Correlating Nuclei | Expected Key Correlations | Information Gained |
| COSY | ¹H - ¹H | H-2' ↔ H-3' | Connectivity of aromatic protons |
| HSQC | ¹H - ¹³C (¹J) | H-2' ↔ C-2'H-3' ↔ C-3'-OCH₃ ↔ C-OCH₃H-α (piperazine) ↔ C-α (piperazine) | Direct C-H attachments |
| HMBC | ¹H - ¹³C (²⁻³J) | H-α (piperazine) ↔ C=OH-2' ↔ C=O-OCH₃ ↔ C-4' | Connectivity across functional groups (amide bond) and confirmation of substituent placement |
Conformational Dynamics in Solution via Variable-Temperature NMR
N-acylated piperazines, particularly symmetrically N,N'-diacylated derivatives like this compound, exhibit complex conformational dynamics in solution. rsc.org This behavior arises from two primary phenomena: the restricted rotation around the amide C-N bond due to its partial double-bond character, and the chair-boat interconversion of the piperazine ring. rsc.orgrsc.org
Variable-temperature (VT) NMR spectroscopy is the principal method used to study these dynamic processes. researchgate.net At room temperature, the rate of interconversion between different conformers (rotamers) is often on the same timescale as the NMR experiment, leading to broadened signals in the ¹H NMR spectrum, especially for the piperazine protons. rsc.orgrsc.org
As the temperature is lowered, the rate of this exchange slows down. Below a certain temperature, known as the coalescence temperature (Tc), the signals for the individual conformers become sharp and distinct. rsc.org For symmetrically disubstituted piperazines, one might expect a single signal for the piperazine protons due to molecular symmetry, but at low temperatures, four independent signals can often be observed. rsc.org This indicates the presence of distinct chemical environments for the axial and equatorial protons in the "frozen" chair conformations.
By analyzing the spectra at different temperatures, it is possible to determine the coalescence points and calculate the activation energy barriers (ΔG‡) for both the amide bond rotation and the piperazine ring inversion using the Eyring equation. researchgate.netresearchgate.net In most N-benzoylated piperazines, the energy barrier for amide bond rotation is typically higher than that for the ring inversion. rsc.orgresearchgate.net The study of these dynamic properties is crucial for understanding how the molecule might interact with biological targets or other molecules in a non-static, real-world environment.
Vibrational Spectroscopy (FTIR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can also offer insights into its conformational state. nih.govspectroscopyonline.com
Assignment of Characteristic Functional Group Vibrations
The FTIR and Raman spectra of this compound are dominated by vibrations characteristic of its constituent parts: the amide, the substituted benzene ring, and the piperazine core.
Amide Group: The most prominent feature is the strong carbonyl (C=O) stretching vibration, which is expected to appear in the range of 1630-1660 cm⁻¹ in the FTIR spectrum. nih.gov This band is a definitive indicator of the amide functional group. The C-N stretching vibration of the tertiary amide typically appears in the 1200-1300 cm⁻¹ region.
4-Methoxyphenyl Group: The spectra will show multiple bands corresponding to the aromatic ring and the methoxy substituent. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations appear as a series of bands between 1450 and 1600 cm⁻¹. The asymmetric and symmetric stretching of the C-O-C bond of the methoxy group are expected around 1250 cm⁻¹ and 1030 cm⁻¹, respectively.
Piperazine Ring: The C-H stretching vibrations of the CH₂ groups in the piperazine ring are found in the 2800-3000 cm⁻¹ region. researchgate.netdergipark.org.tr CH₂ scissoring and wagging vibrations appear in the fingerprint region, typically around 1450 cm⁻¹ and 1380 cm⁻¹, respectively. researchgate.net
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |
| Amide | C=O stretch | 1630 - 1660 | Strong (FTIR) |
| Aromatic Ring | C-H stretch | > 3000 | Medium to Weak |
| C=C stretch | 1450 - 1600 | Medium to Strong | |
| Methoxy Group | Asymmetric C-O-C stretch | ~1250 | Strong (FTIR) |
| Symmetric C-O-C stretch | ~1030 | Strong (FTIR) | |
| Piperazine Ring | C-H stretch | 2800 - 3000 | Medium |
| CH₂ scissoring | ~1450 | Medium |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the definitive confirmation of a compound's elemental composition. scispace.com Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). auburn.edu
For this compound (Molecular Formula: C₂₀H₂₂N₂O₄), HRMS analysis using a technique like electrospray ionization (ESI) would be expected to detect the protonated molecule [M+H]⁺. The instrument would measure its exact mass, which can then be compared to the theoretically calculated exact mass. An agreement between the experimental and calculated mass to within a very small tolerance (e.g., < 5 ppm) provides unambiguous confirmation of the molecular formula, ruling out other potential formulas that might have the same nominal mass. nih.govnih.gov
Table 3: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₀H₂₂N₂O₄ |
| Nominal Mass | 354 |
| Calculated Exact Mass [M] | 354.1580 |
| Calculated Exact Mass [M+H]⁺ | 355.1652 |
| Expected Observation | A measured m/z value matching 355.1652 within a few ppm. |
Chiroptical Properties (If applicable for chiral derivatives or conformers)
Chiroptical properties, such as optical rotation and circular dichroism, are only observable for chiral molecules. The parent molecule, this compound, is achiral and therefore does not exhibit chiroptical properties. While the piperazine ring can exist in chiral "twist-boat" conformations, these rapidly interconvert in solution, resulting in a racemic mixture with no net optical activity. If chiral derivatives were to be synthesized, for example by introducing a chiral center on the piperazine ring or its substituents, then chiroptical techniques would become relevant for characterizing the stereochemistry of the resulting enantiomers or diastereomers. Based on current literature, no such studies have been performed on this specific compound.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in providing a molecular-level understanding of chemical structures and their properties. For molecules like 1,4-Bis(4-methoxybenzoyl)piperazine, these methods can elucidate the optimal geometry, electronic distribution, and sites of chemical reactivity.
Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed to optimize molecular geometries and calculate various electronic properties. mdpi.com For this compound, a DFT calculation, typically using a basis set like 6-31G(d,p) or higher, would be the standard approach to determine its ground-state geometry. mdpi.com
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. rsc.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests higher reactivity. mdpi.com
In the case of this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methoxybenzoyl moieties, specifically the anisole (B1667542) rings, which are effective electron-donating systems. The LUMO would likely be distributed over the carbonyl groups and the benzene (B151609) rings of the benzoyl fragments, as these are the primary electron-accepting sites. A detailed FMO analysis would map the distribution of these orbitals and provide their energy levels, offering insight into how the molecule would interact with other chemical species. chemrxiv.org
Electrostatic Potential Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior towards electrophilic and nucleophilic reagents. mdpi.com The MEP map illustrates regions of negative electrostatic potential, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack. mdpi.com
For this compound, an MEP analysis would reveal a high negative potential (typically colored red) around the oxygen atoms of the two carbonyl groups, indicating their role as the primary sites for electrophilic interaction or hydrogen bonding. The methoxy (B1213986) oxygen atoms would also exhibit negative potential. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms of the piperazine (B1678402) ring and the aromatic rings. This analysis provides a clear picture of the molecule's charge landscape, complementing the insights from FMO analysis regarding its reactivity. mdpi.com
Conformational Analysis and Energy Landscapes
The flexibility of the piperazine ring and the rotation around the amide bonds give rise to a complex conformational landscape for this compound. Understanding this landscape is key to comprehending its behavior in different environments.
Global Minimum Conformation Prediction
Due to the rotational freedom around several single bonds, particularly the N-C(O) amide bonds, and the puckering of the piperazine ring, this compound can exist in multiple conformations. These arise from the interplay between the chair conformation of the piperazine ring and the syn or anti arrangement of the benzoyl groups relative to the ring. Current time information in Bangalore, IN.
Computational methods can be used to perform a systematic conformational search to identify the most stable three-dimensional arrangement, known as the global minimum conformation. researchgate.net This process involves calculating the potential energy of numerous possible conformers. researchgate.net For similar molecules, it has been shown that high-level DFT calculations can reveal a preference for specific conformers based on subtle energetic differences arising from steric and electronic interactions. researchgate.net Identifying the global minimum and low-energy conformers is crucial as these are the most likely structures to be observed experimentally and to be biologically relevant.
Energy Barriers to Conformational Interconversion
The different conformers of this compound are not static but can interconvert by overcoming specific energy barriers. The two primary dynamic processes are the chair-to-chair interconversion of the piperazine ring and the restricted rotation around the partial double bond of the N-C(O) amide linkage. Current time information in Bangalore, IN.
Temperature-dependent Nuclear Magnetic Resonance (NMR) spectroscopy studies on a range of N-benzoylated piperazines have provided experimental data on the activation energy barriers (ΔG‡) for these processes. Current time information in Bangalore, IN. These studies reveal that all investigated acyl-functionalized piperazines exist as distinct conformers at room temperature due to the slow rotation around the amide bond. For some derivatives, the interconversion of the piperazine chair conformation also contributes to the complexity of the spectra. Current time information in Bangalore, IN. The energy barriers for these conformational changes have been calculated to be in the range of 56 to 80 kJ/mol. Current time information in Bangalore, IN. It is expected that this compound would exhibit similar energy barriers for these dynamic processes.
The table below summarizes the activation energy barriers determined for conformational changes in related N-benzoylated piperazine compounds.
| Dynamic Process | Activation Energy Barrier (ΔG‡) | Method |
| Amide Bond Rotation | 56 - 80 kJ/mol | Temperature-Dependent ¹H NMR Spectroscopy |
| Piperazine Ring Inversion | 56 - 80 kJ/mol | Temperature-Dependent ¹H NMR Spectroscopy |
| Data derived from studies on related N-benzoylated piperazines. Current time information in Bangalore, IN. |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations could provide critical information regarding its conformational flexibility, interactions with solvents, and potential binding modes with biological targets.
Solvent Effects and Interactions:
The behavior of this compound in different solvent environments is crucial for its potential applications, particularly in biological systems where it would interact with aqueous environments. MD simulations can model the interactions between the solute (this compound) and solvent molecules, revealing details about the solvation shell and its influence on the compound's conformation. For instance, the orientation of the methoxybenzoyl groups and the puckering of the piperazine ring can be influenced by the polarity and hydrogen-bonding capabilities of the solvent.
A hypothetical MD simulation of this compound in a water box would likely show the formation of hydrogen bonds between the carbonyl oxygens and water molecules. The methoxy groups, being less polar, would have weaker interactions with water. The flexibility of the molecule, particularly the rotation around the N-C (amide) bonds and the inversion of the piperazine ring, could also be assessed, providing insights into the molecule's dynamic behavior in solution.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods are instrumental in predicting spectroscopic properties, which can then be correlated with experimental spectra to confirm molecular structures and understand electronic and vibrational characteristics.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation in organic chemistry. Computational methods, particularly those based on Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These predictions are valuable for assigning experimental spectra and for understanding how the electronic environment of each nucleus influences its chemical shift.
For this compound, predicting the NMR chemical shifts would involve first optimizing the molecule's geometry using a suitable level of theory (e.g., B3LYP with a basis set like 6-31G(d,p)). Following geometry optimization, the NMR shielding tensors would be calculated.
Predicted NMR Chemical Shifts (Hypothetical):
While specific computational studies predicting the NMR chemical shifts for this compound are not found in the public domain, we can anticipate the regions where the signals would appear based on its structure and data from similar compounds.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Methoxy (O-CH₃) | ~3.8 | ~55 |
| Piperazine (CH₂) | 3.5 - 4.0 (broad) | 40 - 50 (broad) |
| Aromatic (ortho to OCH₃) | ~6.9 | ~114 |
| Aromatic (meta to OCH₃) | ~7.4 | ~129 |
| Carbonyl (C=O) | - | ~170 |
| Aromatic (ipso to OCH₃) | - | ~160 |
| Aromatic (ipso to N) | - | ~127 |
Note: These are estimated values. Actual predicted values would depend on the specific computational method and basis set used. The broadness of the piperazine signals is expected due to conformational exchange processes.
The correlation between predicted and experimental NMR data is crucial. Discrepancies can often be explained by factors not perfectly captured in the computational model, such as solvent effects or dynamic processes like conformational isomerism, which is common in piperazine derivatives. Temperature-dependent NMR studies, in conjunction with computational analysis, can provide a more complete picture of the molecule's solution-state dynamics.
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. Computational methods can predict these vibrational frequencies, aiding in the assignment of experimental spectra and providing a "molecular fingerprint."
DFT calculations are commonly used to predict vibrational frequencies. After geometry optimization, a frequency calculation is performed, which yields the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities.
Predicted Vibrational Frequencies (Hypothetical):
Specific computational predictions of the vibrational frequencies for this compound are not available in the surveyed literature. However, based on its functional groups, we can anticipate the key vibrational modes.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |
| C=O Stretch | ~1640 | Strong intensity in IR, characteristic of the amide carbonyl. |
| C-O-C Stretch (Aryl-Alkyl Ether) | 1250 - 1200 | Strong intensity in IR, associated with the methoxy group. |
| C-N Stretch (Amide) | 1300 - 1200 | Medium to strong intensity in IR. |
| Aromatic C=C Stretch | 1600, 1580, 1500, 1450 | Multiple bands of varying intensity. |
| C-H Stretch (Aromatic) | 3100 - 3000 | Weak to medium intensity. |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium intensity, from piperazine and methoxy groups. |
Note: These are estimated values. The calculated frequencies are often scaled by an empirical factor to better match experimental data.
The correlation of predicted vibrational spectra with experimental data can confirm the presence of specific functional groups and provide insights into the molecular structure. For instance, the position of the C=O stretching frequency can be sensitive to the electronic effects of the substituents and the conformation of the molecule. Theoretical studies on similar piperazine-containing molecules have demonstrated good agreement between calculated and experimental vibrational spectra, validating the computational approach.
Supramolecular Chemistry and Non Covalent Interactions
Hydrogen Bonding Networks in Solid and Solution States
Hydrogen bonds are among the most significant non-covalent interactions influencing the structure of 1,4-bis(4-methoxybenzoyl)piperazine. The presence of hydrogen bond donors and acceptors within the molecule allows for the formation of intricate networks.
While a detailed crystallographic study specifically for this compound is not extensively reported in the reviewed literature, analysis of closely related structures provides insight into its probable hydrogen bonding patterns. For instance, in similar piperazine (B1678402) derivatives, the piperazine ring typically adopts a chair conformation. ajol.infonih.gov
Intramolecular Hydrogen Bonds: In analogous structures, weak intramolecular C—H···O hydrogen bonds are observed, which contribute to the conformational stability of the molecule. ajol.info It is plausible that in this compound, hydrogen atoms on the piperazine ring or the methoxy-substituted phenyl rings could form intramolecular hydrogen bonds with the oxygen atoms of the carbonyl groups.
The following table details the hydrogen bond geometries found in a related cinnamide derivative, (E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)prop-2-en-1-one, which can serve as a model for the types of interactions expected in this compound.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| C(7)–H(7A)···O(1) | 0.93 | 2.41 | 2.835(5) | 108 |
| C(13)–H(13A)···O(1) | 0.93 | 2.59 | 3.012(5) | 108 |
| Data from a study on a related cinnamide derivative. ajol.info |
The amide and methoxy (B1213986) groups are key functional groups that direct the non-covalent interactions in this compound.
The amide groups are pivotal in forming hydrogen bonds. The carbonyl oxygen is a strong hydrogen bond acceptor, while the adjacent C-H groups can act as weak hydrogen bond donors. researchgate.net The planarity of the amide bond influences the local conformation of the molecule and the directionality of the hydrogen bonds.
The methoxy groups also contribute to the supramolecular assembly. The oxygen atom of the methoxy group can act as a hydrogen bond acceptor for weak C-H···O interactions. researchgate.net Furthermore, the methoxy groups influence the electronic properties of the phenyl rings, which can affect π-π stacking interactions.
Crystal Engineering and Polymorphism Studies
Crystal engineering aims to design and control the formation of crystalline solids with desired properties. This is achieved by understanding and utilizing intermolecular interactions.
There is no specific information available regarding co-crystallization strategies for this compound. However, co-crystallization is a common technique in crystal engineering to modify the physicochemical properties of a solid. ijpsonline.com This involves combining a target molecule with a co-former in a stoichiometric ratio to form a new crystalline solid. The selection of a co-former is typically based on the potential for forming robust intermolecular interactions, such as hydrogen bonds, with the target molecule. For example, piperazine has been successfully used as a co-former to create co-crystals with other active pharmaceutical ingredients to enhance their solubility and bioavailability. nih.gov Given the hydrogen bond acceptor capabilities of the carbonyl and methoxy groups in this compound, co-crystallization with hydrogen bond donors is a feasible strategy.
Host-Guest Chemistry (If applicable as a host or guest molecule)
There is no available research in the reviewed literature to suggest that this compound has been utilized as either a host or a guest molecule in host-guest chemistry. This area of supramolecular chemistry involves the formation of complexes where one molecule (the host) encapsulates another molecule (the guest). thno.orgnih.gov While piperazine derivatives have been incorporated into macrocyclic hosts, specific applications of this compound in this context have not been reported.
Self-Assembly Processes and Hierarchical Structures of this compound
In the case of this compound, the amide carbonyl groups introduce the potential for strong hydrogen bonding interactions. These can occur between the carbonyl oxygen and hydrogen atoms on adjacent molecules, leading to the formation of one-dimensional chains or two-dimensional sheets. The presence of the methoxybenzoyl groups also introduces aromatic rings, which can participate in π-π stacking interactions. These interactions, where the electron-rich aromatic rings of adjacent molecules align, further stabilize the supramolecular structure. The methoxy groups, with their electron-donating nature, can influence the electron density of the aromatic rings, thereby modulating the strength of these π-π interactions.
To illustrate the types of non-covalent interactions that can be expected to drive the self-assembly of this compound, we can examine the crystallographic data of a related compound, 1,4-diphenylpiperazine (B1604790) wm.edu. While lacking the methoxybenzoyl groups, this simpler analogue provides insight into the fundamental packing motifs of N,N'-disubstituted piperazines.
| Interaction Type | Atoms Involved | Distance (Å) | Significance |
|---|---|---|---|
| C-H···π | C-H of piperazine ring and phenyl ring of adjacent molecule | ~2.8 | Contributes to the packing of molecules. |
| π-π Stacking | Centroids of phenyl rings | ~3.9 | Significant interaction for stabilizing the crystal lattice. |
Note: The data in Table 1 is for 1,4-diphenylpiperazine and is presented here as a representative example of the types of interactions that could be expected in this compound. The actual distances and significance would vary for the target compound.
The formation of hierarchical structures from this compound would likely follow a stepwise process. Initially, individual molecules would associate through the strongest available non-covalent interactions, likely the hydrogen bonds involving the carbonyl groups. These primary assemblies would then organize into larger, more complex structures through weaker interactions like π-π stacking and van der Waals forces. The final, thermodynamically stable supramolecular architecture would be the one that maximizes the favorable energetic contributions from all these interactions.
The specific geometry of the methoxybenzoyl groups, including the rotational freedom around the amide bond, would also play a critical role in determining the final packing arrangement. Different conformers of the molecule might lead to different packing motifs and, consequently, different bulk properties of the resulting material.
Chemical Reactivity and Mechanistic Investigations Excluding Biological Contexts
Mechanistic Insights into Derivative Formation
The synthesis of derivatives from 1,4-Bis(4-methoxybenzoyl)piperazine would primarily involve the reactions outlined above. Mechanistic understanding is also enhanced by examining the synthesis of the parent compound itself.
The formation of this compound derivatives is governed by the specific reagents and catalysts employed for each type of transformation.
For Synthesis of the Parent Compound: The molecule is typically synthesized via a nucleophilic acyl substitution reaction between piperazine (B1678402) and two equivalents of 4-methoxybenzoyl chloride. mdpi.com The reaction is often carried out in the presence of a tertiary amine base, such as triethylamine (B128534), which acts as a scavenger for the hydrochloric acid (HCl) byproduct. nih.govajol.info In some cases, a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) may be used to accelerate the acylation. nih.gov
For Hydrolysis: As discussed, the key reagents are strong acids (e.g., H₂SO₄, HCl) or strong bases (e.g., NaOH, KOH), which catalyze the cleavage of the amide bond.
For Electrophilic Aromatic Substitution: The reaction requires an electrophile and a catalyst to activate it. Lewis acids like AlCl₃ or FeCl₃ are essential for Friedel-Crafts and halogenation reactions, respectively. masterorganicchemistry.com Strong protic acids, like concentrated H₂SO₄, are used as catalysts in nitration and sulfonation. wvu.edu
Computational chemistry provides powerful insights into the reaction mechanisms at an atomic level, particularly for processes that are difficult to observe experimentally, such as the fleeting existence of transition states.
For the hydrolysis of the amide bonds in this compound, computational studies on analogous systems like formamide (B127407) and N-methylbenzamide have elucidated the geometry and energetics of the transition states. acs.orgresearchgate.netacs.org The transition state for the rate-determining step (either the formation or breakdown of the tetrahedral intermediate) involves significant charge separation. nih.govacs.org
Theoretical models consistently show that surrounding solvent molecules, particularly water, are not passive bystanders but actively participate in the reaction. nih.gov They stabilize the transition state by forming a network of hydrogen bonds with the reacting species (the attacking hydroxide (B78521) ion and the carbonyl oxygen). nih.govacs.org For the base-catalyzed hydrolysis of formamide, calculations suggest that the most favorable transition state involves the attacking hydroxide ion being solvated by three water molecules, with two additional water molecules hydrogen-bonded to the carbonyl oxygen. acs.org The size of the substituents on the amide can hinder the approach of these solvating water molecules, destabilizing the transition state and increasing the free energy barrier. nih.govacs.org
| Reaction Step | System | Method | Calculated Free Energy Barrier (kcal/mol) | Reference |
| Tetrahedral Intermediate Formation | Formamide + OH⁻ (5 H₂O) | CCSD(T)/aug-cc-pVDZ | 21.6 | acs.org |
| Tetrahedral Intermediate Formation | Formamide + OH⁻ (6 H₂O) | CCSD(T)/aug-cc-pVDZ | 21.7 | nih.gov |
| Tetrahedral Intermediate Formation | N-methylacetamide + OH⁻ | First-principles | 22.7 | acs.org |
Table 2: Computationally Determined Free Energy Barriers for the Rate-Determining Step of Base-Catalyzed Amide Hydrolysis. The data highlight the influence of molecular structure and solvation on the transition state energy.
Redox Chemistry of the Compound
The redox chemistry of this compound involves the characteristic reactions of its constituent functional groups: the tertiary amide linkages and the electron-rich 4-methoxybenzoyl moieties. Investigations into its reactivity are primarily centered on the oxidation of the aromatic rings and the reduction of the amide carbonyl groups.
Oxidation Pathways
The oxidation of this compound can theoretically proceed at several sites, including the piperazine ring, the benzylic positions adjacent to the carbonyls, and the methoxy-substituted aromatic rings. However, the most documented and chemically accessible oxidation pathway involves the 4-methoxybenzoyl group, which is analogous to the oxidation of anisole (B1667542) derivatives.
A primary oxidative transformation is the O-demethylation of the methoxy (B1213986) group. This reaction can be catalyzed by enzymes, such as cytochrome P450 monooxygenases, which are known to hydroxylate the methyl group, leading to the formation of a hemiacetal that spontaneously decomposes to yield a 4-hydroxybenzoyl group and formaldehyde. rsc.orguq.edu.au In chemical synthesis, similar oxidative demethylation can be achieved, although it may require specific reagents to avoid oxidation of other parts of the molecule. harvard.edu Studies on related molecules like 3-(4-methoxybenzoyl)-1-pentylindole have shown that O-demethylation is a significant metabolic pathway. oup.com
Further oxidation could potentially target the aromatic ring, leading to hydroxylated products, or in more aggressive conditions, ring-opening. The presence of the electron-donating methoxy group activates the aromatic ring, making it susceptible to electrophilic attack and oxidation. For instance, the photoelectrocatalytic oxidation of 4-methoxybenzyl alcohol, a related structure, yields 4-methoxybenzaldehyde, indicating that the benzyl (B1604629) moiety can be oxidized without affecting the methoxy group under certain conditions. unipa.itresearchgate.net However, for this compound, direct oxidation of the aromatic ring or the carbonyl group is less common under standard laboratory conditions compared to oxidative demethylation.
| Oxidation Pathway | Reagent/Condition | Primary Product | Reference |
| Oxidative O-demethylation | Cytochrome P450 Enzymes (e.g., CYP199A4) | 1,4-Bis(4-hydroxybenzoyl)piperazine | rsc.orguq.edu.au |
| Aromatic Hydroxylation | Potent Oxidizing Agents | Hydroxylated derivatives of the parent compound | oup.com |
Reduction of the Amide Linkages
The reduction of the amide functionalities in this compound is a more straightforward and well-documented transformation. The carbonyl groups of the amide can be completely reduced to methylene (B1212753) (CH₂) groups, thereby converting the diamide (B1670390) into a tertiary amine.
The most common and effective reagent for this transformation is Lithium Aluminum Hydride (LiAlH₄ or LAH). byjus.comadichemistry.commasterorganicchemistry.com LAH is a powerful nucleophilic reducing agent that readily reduces amides to their corresponding amines. byjus.commasterorganicchemistry.com The reaction is typically carried out in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the violent reaction of LAH with water. adichemistry.com The mechanism involves the nucleophilic attack of the hydride ion (H⁻) from LAH onto the electrophilic carbonyl carbon of the amide. This is followed by a series of steps that ultimately lead to the replacement of the carbonyl oxygen with two hydrogen atoms. The expected product from the complete reduction of this compound with LiAlH₄ is 1,4-Bis(4-methoxybenzyl)piperazine.
Another class of reagents capable of reducing amides are borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BMS). tuengr.comresearchgate.net These reagents are generally milder than LAH and can offer better selectivity in the presence of other reducible functional groups. The reduction of amides with borane also proceeds to the corresponding amine. tuengr.com Theoretical studies using DFT calculations have elucidated the mechanistic pathways for amide reduction by both borane and alane (AlH₃), confirming the formation of an amine product. tuengr.com
| Reducing Agent | Solvent | Primary Product | Reference |
| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) or Diethyl Ether | 1,4-Bis(4-methoxybenzyl)piperazine | byjus.comadichemistry.commasterorganicchemistry.com |
| Borane (BH₃) Complexes (e.g., BH₃·THF) | Tetrahydrofuran (THF) | 1,4-Bis(4-methoxybenzyl)piperazine | tuengr.comresearchgate.net |
Synthesis and Characterization of Derivatives and Analogues
Systematic Structural Modifications
The substitution pattern on the two benzoyl rings is a key area of synthetic modification. By introducing different functional groups at the para-position, researchers can modulate the electronic properties of the entire molecule. For instance, a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives has been synthesized by reacting 1-(4-chlorobenzhydryl)piperazine (B1679854) with various benzoyl chlorides. mdpi.com These variations allow for a direct comparison of the effects of different substituents.
The synthesis of analogues with electron-withdrawing groups, such as nitro (NO₂) or chloro (Cl), and other groups like bromo (Br), has been reported. mdpi.comresearchgate.net For example, 1-benzoyl-4-(4-nitrophenyl)piperazine (B4964941) and 1-(4-bromobenzoyl)-4-phenylpiperazine (B2813351) have been synthesized and their crystal structures determined. researchgate.net These modifications significantly alter the electron density distribution across the amide bond and the aromatic rings. The introduction of such groups provides a basis for studying how electronic perturbations affect spectroscopic properties, molecular conformation, and intermolecular interactions in the solid state.
A general synthetic route involves the nucleophilic substitution reaction between a suitably substituted benzoyl chloride and a piperazine (B1678402) derivative. mdpi.com
Table 1: Examples of Synthesized Benzoyl-Substituted Piperazine Derivatives
| Compound Name | Substituent on Benzoyl Ring | Reference |
|---|---|---|
| 1-(4-Methoxybenzoyl)-4-(4-chlorobenzhydryl)piperazine | 4-Methoxy | mdpi.com |
| 1-Benzoyl-4-(4-nitrophenyl)piperazine | 4-Nitro (on the second phenyl ring attached to N4) | researchgate.net |
| 1-(4-Bromobenzoyl)-4-phenylpiperazine | 4-Bromo | researchgate.net |
The piperazine ring itself is a versatile scaffold that allows for various modifications. researchgate.net N-alkylation is a common strategy used to introduce different groups onto the nitrogen atoms, influencing the compound's properties. Methods for N-alkylation include reactions with alkyl halides or reductive amination. nih.gov For example, N-benzylpiperazine is a common starting material for creating derivatives with a benzyl (B1604629) group on one of the piperazine nitrogens. acs.orgbutantan.gov.br The synthesis of 1,4-bis(3-aminopropyl)piperazine (B145938) introduces flexible alkyl chains, extending the core structure for further functionalization. mdpi.com
Beyond simple alkylation, more profound structural changes involve altering the ring's conformation and rigidity. One approach is the use of 2,5-diazabicyclo[2.2.1]heptane as a rigid analogue of the flexible piperazine ring. plos.org This bicyclic system locks the diamine structure into a specific conformation, which can lead to enhanced binding capabilities compared to the more flexible piperazine derivatives. plos.org Another approach involves the synthesis of piperazine precursors from aziridines, which can lead to novel, highly functionalized piperazine structures. metu.edu.tr The synthesis of cis and trans 2,5-disubstituted N,N'-dialkylpiperazines has also been achieved directly from non-activated N-alkyl aryl aziridines. ajpp.in
Stereochemical Aspects of Derivatives (If applicable)
When substituents are introduced to the piperazine ring, stereochemical considerations become important. The hydrogenation of 3,6-bis(methoxybenzylidene)piperazine-2,5-diones, which are related analogues, yields both cis and trans isomers. csu.edu.auchemrxiv.org Detailed NMR analysis, including Nuclear Overhauser Effect (NOE) experiments, combined with X-ray crystallography, has shown that the cis isomer is typically the major product under the studied hydrogenation conditions. csu.edu.au The ability to separate and characterize these stereoisomers is crucial for understanding their distinct properties. The stereochemistry of other asymmetric piperazine derivatives has also been a subject of investigation. rsc.org
Table 2: Stereoisomer Formation in Piperazine-2,5-dione Derivatives
| Precursor | Reaction | Products | Major Isomer | Analytical Methods | Reference |
|---|
Comparative Spectroscopic and Structural Studies of Analogues
A comparative analysis of analogues using spectroscopic and crystallographic techniques provides deep insights into their molecular structure. Techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and single-crystal X-ray diffraction are routinely employed. mdpi.comresearchgate.netnih.govacs.org
In the ¹H NMR spectra of piperazine derivatives, the protons on the piperazine ring typically appear as multiplets, with their chemical shifts influenced by the nature of the substituents on the nitrogen atoms. nih.govacs.org For example, in 1-(3,5-dimethoxyphenyl)-4-(4-methoxybenzoyl)piperazine-2,5-dione, the piperazine protons appear as two singlets at 4.54 and 4.45 ppm. nih.gov
X-ray crystallography has been instrumental in definitively determining the solid-state structure of these compounds. Studies on 1,4-bis(4-cyanobenzyl)piperazine and its amidine analogue revealed that the central piperazine ring is located across a center of symmetry. researchgate.netscilit.com Similarly, structural analysis of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine confirmed that the piperazine ring adopts a chair conformation in the crystal lattice. researchgate.net
Table 3: Selected Spectroscopic and Crystallographic Data for Piperazine Analogues
| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) | Crystal System | Piperazine Conformation | Reference |
|---|---|---|---|---|---|
| 1-(3,5-dimethoxyphenyl)-4-(4-methoxybenzoyl)piperazine-2,5-dione | 7.70 (d), 6.92 (d), 4.54 (s, CH₂), 4.45 (s, CH₂) | 171.2, 166.9, 164.8 | Not reported | Not reported | nih.gov |
| 1,4-bis(4-cyanobenzyl)piperazine | Not detailed | 53.24 (piperazine C), 62.54 (benzyl C) | Triclinic | Chair (centrosymmetric) | researchgate.netscilit.com |
Impact of Structural Changes on Molecular Conformation and Intermolecular Interactions
Structural modifications directly influence the molecule's three-dimensional shape (conformation) and how molecules pack together in the solid state (intermolecular interactions). The piperazine ring in most 1,4-disubstituted derivatives adopts a stable chair conformation. researchgate.netnih.gov However, the orientation of the substituents relative to the ring can vary.
The rigidity of the molecular scaffold also has a significant impact. Replacing the flexible piperazine with a rigid 2,5-diazabicyclo[2.2.1]heptane system is suggested to improve binding ability by reducing the entropic penalty upon binding to a biological target. plos.org
Potential Applications in Advanced Materials Science Non Biological Focus
Use as Building Blocks for Polymeric Materials
The intrinsic characteristics of the 1,4-Bis(4-methoxybenzoyl)piperazine molecule, such as its symmetry, rigidity, and the presence of reactive sites, make it a compelling candidate as a monomer for the synthesis of novel polymers.
The piperazine (B1678402) ring is a versatile component in polymer chemistry. Its ability to be incorporated into polymer chains can be achieved through various polymerization techniques. For instance, derivatives of piperazine can undergo polymerization reactions to form long-chain polymers. A relevant example is the anionic polymerization of 1,4-bis(methacryloyl)piperazine, which has been successfully achieved using catalysts like Algerian clay (Maghnite). In this process, the piperazine derivative acts as a monomer, forming a poly(1,4-bis(methacryloyl)piperazine) structure. This suggests that this compound could potentially be used in similar polymerization schemes, or through polycondensation reactions involving the benzoyl groups, to create new polymeric materials. The presence of two benzoyl groups offers the possibility of creating linear polymers or cross-linked networks, depending on the reaction conditions and co-monomers used.
Polymers derived from piperazine-containing monomers often exhibit notable thermal and optical properties.
Thermal Stability: The thermal stability of polymers is a critical factor for their application in high-temperature environments. mdpi.com Thermogravimetric analysis (TGA) is a common technique used to evaluate this property. For example, poly(1,4-bis(methacryloyl)piperazine) has been shown to have a main degradation step starting from 244.90°C up to 350°C. researchgate.net The thermal stability of polymers can be influenced by their molecular structure and the presence of specific functional groups. mdpi.commarquette.edu For instance, the incorporation of aromatic rings, like the methoxybenzoyl groups in this compound, into a polymer backbone is generally expected to enhance thermal stability due to the rigidity and high dissociation energy of the aromatic structures. Studies on other high-performance polymers, such as polyimides and spiro polycycloacetals, have shown that degradation temperatures can be significantly high, often exceeding 340°C. mdpi.comrsc.org
Optical Properties: The optical properties of polymers, such as their refractive index and light absorption characteristics, are crucial for applications in optoelectronics. specialchem.com The refractive index of a polymer is dependent on its chemical structure. specialchem.com Methacrylic polymers modified with 1-(4-nitrophenyl)piperazine (B103982) side chains have been investigated for their potential in optoelectronic devices. nih.gov The optical energy band gaps of these piperazine-containing polymers were found to be in the range of 2.73 to 2.81 eV. nih.gov Furthermore, the introduction of specific chromophores can tune the optical properties. Chiral polymers, for instance, exhibit unique interactions with polarized light, making them suitable for applications in photonics and optoelectronics. mdpi.com The methoxybenzoyl groups in this compound contain chromophores that could impart interesting optical properties to polymers derived from it.
Table 1: Thermal and Optical Properties of Related Piperazine-Containing Polymers
| Polymer | Key Property | Finding | Reference |
|---|---|---|---|
| poly(1,4-bis(methacryloyl)piperazine) | Thermal Stability (TGA) | Main degradation starts at 244.90°C. | researchgate.net |
| Methacrylic polymers with 1-(4-nitrophenyl)piperazine | Optical Energy Band Gap | 2.73 - 2.81 eV | nih.gov |
| Piperazine-1,4-diium (B1225682) bis 2,4,6-trinitrophenolate | Optical Band Gap | 2.63 eV | nih.gov |
Applications in Functional Organic Materials
The molecular structure of this compound suggests its potential use in various functional organic materials, beyond just being a monomer.
Organic Light-Emitting Diodes (OLEDs) are devices that utilize organic compounds to emit light in response to an electric current. researchgate.net The performance of an OLED is highly dependent on the properties of the organic materials used, such as their ability to transport charge and emit light efficiently. While there is no direct report of this compound in OLEDs, related piperazine derivatives have shown promise in optoelectronic applications. For example, naphthalene-based copolymers have been explored as blue-emitting materials in OLEDs. mdpi.com The incorporation of different comonomers with non-planar structures can tune the bandgaps and emitting colors of the resulting polymers. mdpi.com The rigid and electronically active nature of this compound could make it a suitable component in the emissive or charge-transporting layers of OLEDs, potentially influencing the device's color, efficiency, and stability.
Coordination polymers and Metal-Organic Frameworks (MOFs) are materials formed by the self-assembly of metal ions with organic ligands. mdpi.comgoogle.com The structure and properties of these materials are dictated by the coordination geometry of the metal ion and the nature of the organic linker. Piperazine and its derivatives have been widely used as flexible or rigid ligands in the construction of coordination polymers and MOFs. rsc.orgnih.govresearchgate.net For instance, 1,4-bis(4-pyridylmethyl)piperazine (B10878526) has been used to construct entangled MOFs with various metal ions. rsc.org The nitrogen atoms of the piperazine ring and the oxygen atoms of the carbonyl groups in this compound can act as coordination sites for metal ions. This could lead to the formation of new coordination polymers with potentially interesting topologies and properties, such as porosity for gas storage or catalytic activity.
Table 2: Examples of Piperazine Derivatives in Coordination Polymers and MOFs
| Piperazine Derivative | Metal Ion(s) | Resulting Structure | Reference |
|---|---|---|---|
| 1,4-bis(4-pyridylmethyl)piperazine | Cu(II), Zn(II), Cd(II) | Entangled MOFs | rsc.org |
| 1,4-bis(pyridin-4-ylmethyl)piperazine | Cu(II) | Diperiodic coordination polymer | nih.gov |
| N,N′-bis-(pyridine-4-carboxamido)piperazine | Zn(II) | Tri-periodic coordination polymer | researchgate.net |
Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, leading to phenomena such as frequency doubling and optical switching. mdpi.com Organic molecules with a high degree of conjugation and charge-transfer characteristics often possess significant NLO properties. Several piperazine-based compounds have been investigated for their NLO activity. For example, piperazine-1,4-diium bis(sulfanilate) and piperazine-1,4-diium bis 2,4,6-trinitrophenolate have been studied for their third-order NLO properties. nih.govresearchgate.net The presence of electron-donating (methoxy) and electron-withdrawing (benzoyl) groups in this compound, connected through the piperazine bridge, could facilitate intramolecular charge transfer, a key requirement for NLO activity. Theoretical and experimental studies on related compounds, such as 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine, have shown considerable potential as NLO materials. rsc.org This suggests that this compound warrants investigation for its potential NLO applications.
Advanced Materials Research on this compound Currently Lacks Publicly Available Data on Nonlinear Optical Properties
Despite significant interest in piperazine derivatives for various scientific applications, a thorough review of published scientific literature reveals a notable absence of research into the nonlinear optical (NLO) properties, specifically Second Harmonic Generation (SHG), of the compound this compound. Consequently, an article detailing experimental or theoretical findings on this subject cannot be generated at this time.
The investigation into the NLO properties of organic materials is a burgeoning field in materials science, with potential applications in optical data storage, telecommunications, and frequency conversion. The SHG phenomenon, a key NLO process, is particularly sensitive to molecular structure, requiring non-centrosymmetric arrangements for a significant response.
Research into the synthesis and crystal structure of related compounds exists, but specific data for this compound's crystallographic symmetry—a crucial factor for SHG in the solid state—is not available in the reviewed literature. unesp.br
Therefore, the sections on the "Investigation of Second Harmonic Generation (SHG)" and the "Correlation between Molecular Structure and NLO Response" for this compound remain open areas for future scientific inquiry.
Conclusions and Future Research Directions
Summary of Key Findings and Contributions
Research directly focused on 1,4-Bis(4-methoxybenzoyl)piperazine is limited; however, the broader class of N-aroyl piperazines, to which it belongs, has been the subject of significant scientific inquiry. The piperazine (B1678402) ring is recognized as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in FDA-approved drugs and its versatile biological activities. beilstein-journals.org Key findings for this class of compounds primarily revolve around their synthesis and diverse pharmacological potential.
Symmetrically and asymmetrically substituted N-aroyl piperazines are typically synthesized via coupling reactions. Common methods involve the acylation of a piperazine core with one or two equivalents of a suitable benzoyl chloride, such as 4-methoxybenzoyl chloride. nih.govmdpi.com Alternatively, coupling reactions between a substituted piperazine and a benzoic acid, facilitated by a dehydrating agent, are also employed. nih.govnih.gov These synthetic strategies are well-established for producing a library of derivatives for structure-activity relationship (SAR) studies.
The methoxybenzoyl moiety is a common feature in pharmacologically active molecules. Studies on related compounds, such as 1-(4-methoxybenzoyl)-4-(4-chlorobenzhydryl)piperazine, have demonstrated significant cytotoxic activity against various cancer cell lines, including liver, breast, and colon cancer. mdpi.com Other N-aroyl piperazines have been investigated as tyrosinase inhibitors, antiviral agents, and T-type calcium channel blockers, highlighting the therapeutic potential of this structural motif. butantan.gov.brarabjchem.orgnih.gov The incorporation of the piperazine nucleus is known to enhance physicochemical properties like aqueous solubility, which is crucial for drug development. nih.gov
Unexplored Research Avenues and Challenges
Despite the promise shown by its structural analogs, this compound remains largely uncharacterized. The most significant challenge is the current lack of dedicated research on its specific biological activities and potential applications.
Key unexplored avenues and challenges include:
Lack of Biological Screening: There is no available data on the pharmacological profile of this compound. Its potential as an anticancer, antiviral, or neuroprotective agent, as suggested by related structures, has not been investigated.
Synthetic Optimization: While general methods for N-acylation of piperazine are known, specific optimization for the high-yield, scalable, and environmentally benign synthesis of this symmetrical compound is not documented. Challenges in photoredox catalysis, such as long reaction times and the use of metal catalysts, indicate a need for improved synthetic protocols for piperazine derivatives in general. mdpi.com
Structure-Activity Relationship (SAR) Elucidation: The symmetrical nature of this compound presents a unique case for SAR studies. It is unknown how the presence of two methoxybenzoyl groups, compared to a single group or two different aroyl groups, influences target binding and efficacy. A detailed investigation is required to understand the contribution of each component to any observed biological effect.
Mechanism of Action: Without biological activity data, the mechanism of action remains entirely speculative. For related anticancer piperazines, mechanisms can include microtubule synthesis inhibition or apoptosis induction, but this has not been explored for the target compound. nih.gov
Crystallography and Structural Analysis: While the structures of several 1-aroyl-4-(4-methoxyphenyl)piperazines have been analyzed to understand their supramolecular assembly, detailed crystallographic data for this compound is not publicly available. nih.govnih.gov Such data is crucial for understanding its solid-state properties and for computational modeling.
Prospective Directions for Future Academic Investigation
Future research on this compound should be directed toward building a foundational understanding of its chemical and biological properties. The following table outlines prospective research directions:
| Research Area | Objective | Proposed Methodologies | Potential Contribution |
|---|---|---|---|
| Chemical Synthesis & Characterization | Develop and optimize a scalable, high-yield synthetic route. | - Explore green chemistry approaches (e.g., flow chemistry, alternative solvents).
| Provides a reliable source of the compound for further studies and elucidates its precise three-dimensional structure. |
| Pharmacological Screening | Perform broad-based biological screening to identify potential therapeutic activities. | - In vitro cytotoxicity assays against a panel of human cancer cell lines (e.g., NCI-60).
| Identifies "hit" activities and prioritizes the compound for further development in specific therapeutic areas. |
| Computational Studies | Predict potential biological targets and binding modes. | - Molecular docking studies against known targets of related piperazine derivatives (e.g., tubulin, viral proteases, calcium channels).
| Guides experimental work, rationalizes observed activities, and aids in the design of more potent future analogs. |
| Mechanistic Studies | Elucidate the molecular mechanism for any confirmed biological activity. | - For anticancer activity: cell cycle analysis, apoptosis assays, Western blotting for key signaling proteins.
| Provides fundamental understanding of how the compound exerts its effects at a molecular level. |
Q & A
Q. Basic
- - and -NMR : Confirm substitution patterns and piperazine ring integrity. Methoxy protons resonate at δ ~3.8 ppm, while benzoyl carbonyl carbons appear at δ ~165 ppm .
- IR Spectroscopy : Detect carbonyl (C=O) stretches at ~1680 cm⁻¹ and methoxy (C-O) at ~1250 cm⁻¹.
- X-ray Crystallography : Resolve bond lengths (e.g., C-N: 1.45 Å) and torsion angles to validate molecular geometry .
How do electronic effects of substituents influence the biological activity of piperazine derivatives?
Advanced
Substituent electronic properties dictate interactions with biological targets:
- Electron-Withdrawing Groups (EWG) : Enhance activity by increasing electrophilicity. For DPP-IV inhibitors, para-chloro substituents improved inhibition (IC₅₀ < 10 µM) compared to methoxy (EDG) .
- Substitution Position : Para- and ortho-substitutions optimize steric and electronic complementarity with enzyme active sites. Meta-substitutions reduce activity due to misalignment .
How can researchers resolve discrepancies in reported biological activities of this compound derivatives?
Q. Data Contradiction Analysis
Assay Variability : Compare methods (e.g., agar diffusion vs. microdilution for antibacterial studies). Differences in bacterial strains or incubation times may explain conflicting MIC values .
Structural Confounders : Ensure derivatives are isomerically pure. For example, ortho-substituted nitro groups may exhibit higher DNA affinity than para-substituted analogues .
Replication : Validate results under standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
What role does X-ray crystallography play in validating the molecular structure of piperazine derivatives?
Advanced
X-ray crystallography:
- Confirms bond parameters (e.g., C=O bond length: 1.21 Å) and torsion angles (e.g., nitro group torsion: 45.36° in 1,4-Bis(2-nitrobenzyl)piperazine) .
- Identifies crystal packing effects (e.g., van der Waals contacts vs. hydrogen-bonded networks) that influence stability and reactivity .
What are the recommended storage conditions for this compound?
Q. Basic
- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis .
- Desiccation : Use silica gel to mitigate moisture-induced degradation.
- Stability : Monitor via periodic HPLC analysis; shelf life typically ≤24 months .
How can analogues of this compound be designed to enhance DNA-binding efficacy?
Advanced
Design Strategies :
Introduce EWGs : Replace methoxy with nitro (-NO₂) or chloro (-Cl) groups to strengthen π-alkyl interactions with DNA base pairs .
Modify Piperazine Core : Incorporate bulky substituents (e.g., benzyl groups) to enhance intercalation.
Hybrid Molecules : Conjugate with known intercalators (e.g., acridine) for synergistic binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
